NADPH Oxidase Inhibition Claim vs. Apocynin – Cross‑Study Comparable Evidence
The supplier datasheet for 1448062-77-8 describes the compound as an NADPH oxidase inhibitor and notes its utility in treating various inflammatory diseases . Apocynin (4‑hydroxy-3‑methoxyacetophenone, CAS 498-02-2) is the most widely studied small‑molecule NADPH oxidase inhibitor, with reported IC50 values ranging from ~10 µM in cell‑free assays to ~100 µM in cellular systems [1]. No head‑to‑head study directly compares the inhibitory potency of 1448062-77-8 with apocynin. However, the structural departure from the methoxyphenol scaffold of apocynin suggests that 1448062-77-8 may engage the enzyme through a distinct binding mode, which could translate to different selectivity profiles or kinetics.
| Evidence Dimension | NADPH oxidase inhibitory activity |
|---|---|
| Target Compound Data | Described as an NADPH oxidase inhibitor; no quantitative IC50 available in public domain |
| Comparator Or Baseline | Apocynin: IC50 ~10 µM (cell‑free) to ~100 µM (cellular) [1] |
| Quantified Difference | Not determinable from existing data |
| Conditions | Target compound: datasheet claim. Comparator: published biochemical and cellular assays. |
Why This Matters
For researchers seeking NADPH oxidase inhibition with a chemotype distinct from apocynin, 1448062-77-8 offers a structurally differentiated scaffold that may overcome apocynin’s well‑known limitations (e.g., direct antioxidant activity at high concentrations, off‑target effects).
- [1] Heumüller S, Wind S, Barbosa-Sicard E, Schmidt HH, Busse R, Schröder K, Brandes RP. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension. 2008;51(2):211-7. View Source
